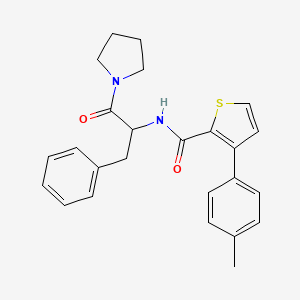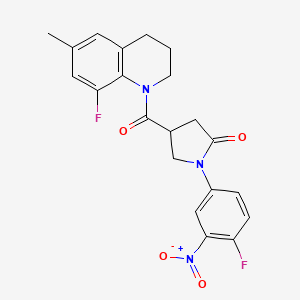![molecular formula C21H23N3O2 B7552008 N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)
N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it was later found to have performance-enhancing properties and was banned by the World Anti-Doping Agency (WADA) in 2009.
Mechanism of Action
N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide exerts its effects by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR), which binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes. This leads to the transcriptional activation of genes involved in lipid metabolism, glucose uptake, and anti-inflammatory and antioxidant responses.
Biochemical and Physiological Effects:
N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase fatty acid oxidation and glucose uptake in skeletal muscle, which may contribute to its insulin-sensitizing effects. It has also been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models of dyslipidemia. In addition, N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide has been found to reduce inflammation and oxidative stress in various tissues, including the liver, heart, and adipose tissue.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide in lab experiments is its high potency and specificity for PPARδ. This allows for precise modulation of PPARδ activity and the investigation of its downstream effects. However, one limitation is that N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide has been banned by WADA, which may limit its use in certain research settings. In addition, there is some concern about the potential for off-target effects and toxicity at high doses.
Future Directions
There are several potential future directions for research on N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide. One area of interest is its potential therapeutic applications in metabolic and cardiovascular diseases, particularly in combination with other drugs or lifestyle interventions. Another area of interest is its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Finally, there is a need for further investigation into the potential off-target effects and toxicity of N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide, particularly at high doses.
Synthesis Methods
The synthesis of N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide involves several steps, including the condensation of 2-bromo-2-methylpropionic acid with 2-phenylphenol to form 2-(2-phenylphenoxy)-2-methylpropanoic acid. This intermediate is then reacted with 2-amino-5-propyl-1H-pyrazole-3-carboxylic acid to form N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide.
Scientific Research Applications
N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce inflammation in animal models of type 2 diabetes. In addition, it has been found to have cardioprotective effects by reducing oxidative stress and improving lipid metabolism in animal models of heart failure. Furthermore, N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide has been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-8-17-15-19(24-23-17)21(25)22-13-14-26-20-12-7-6-11-18(20)16-9-4-3-5-10-16/h3-7,9-12,15H,2,8,13-14H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHZWVDWHONPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCCOC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]benzamide](/img/structure/B7551927.png)
![6-(3-methylphenyl)-3-[4-[(2-methylphenyl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7551931.png)
![2-(2-methyl-1H-indol-3-yl)-N-[2-methyl-4-(thiomorpholin-4-ylmethyl)phenyl]-2-oxoacetamide](/img/structure/B7551934.png)
![N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551938.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7551942.png)
![N-[4-[4-[methyl(methylsulfonyl)amino]piperidine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B7551943.png)
![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-(1-cyclopropylethyl)acetamide](/img/structure/B7551955.png)
![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-(3-chlorophenyl)-N-methylpyrazole-4-carboxamide](/img/structure/B7551959.png)
![N-[[6-(cyclopropylmethoxy)pyridin-3-yl]methyl]-4-(1H-indol-3-yl)piperidine-1-carboxamide](/img/structure/B7551965.png)
![N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7551975.png)
![(3-Fluoro-4-methylphenyl)-[4-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carbonyl]piperazin-1-yl]methanone](/img/structure/B7551978.png)


![[2-(4-Bromophenyl)morpholin-4-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7551997.png)